N-(4-chlorobenzyl)-2-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanaminium chloride
Overview
Description
N-(4-chlorobenzyl)-2-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanaminium chloride is a complex organic compound characterized by the presence of multiple aromatic rings and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanaminium chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzyl chloride with 4-chlorophenyl magnesium bromide, followed by the addition of phenyl lithium to form the desired product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanaminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., alcohols)
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
N-(4-chlorobenzyl)-2-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanaminium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanaminium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanaminium bromide
- N-(4-chlorobenzyl)-2-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanaminium iodide
Uniqueness
N-(4-chlorobenzyl)-2-(4-chlorophenyl)-2-hydroxy-2-phenyl-1-ethanaminium chloride is unique due to its specific combination of aromatic rings and chlorine atoms, which confer distinct chemical and biological properties. Compared to its bromide and iodide analogs, the chloride variant may exhibit different reactivity and solubility characteristics, making it suitable for specific applications.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-hydroxy-2-phenylethyl]-[(4-chlorophenyl)methyl]azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO.ClH/c22-19-10-6-16(7-11-19)14-24-15-21(25,17-4-2-1-3-5-17)18-8-12-20(23)13-9-18;/h1-13,24-25H,14-15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQHQHAIPMPVQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[NH2+]CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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